molecular formula C15H16O4 B2845877 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid CAS No. 860790-42-7

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid

Cat. No.: B2845877
CAS No.: 860790-42-7
M. Wt: 260.289
InChI Key: JPTSREUCCLNRGV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxy methyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy methyl group and the furan ring may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid (CAS Number: 438221-37-5) is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is C15H16O4C_{15}H_{16}O_4, with a molecular weight of approximately 260.285 g/mol. The compound features a furan ring substituted with a carboxylic acid group and a phenoxy moiety that contributes to its biological activity.

PropertyValue
CAS Number438221-37-5
Molecular FormulaC₁₅H₁₆O₄
Molecular Weight260.285 g/mol
Purity≥95%

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and mediators.
  • Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its antioxidant capacity, which may protect cells from oxidative stress.
  • Antimicrobial Effects : There is evidence that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Potential Agonistic Activity : According to patent literature, derivatives of this compound have been studied for their agonistic activity on specific receptors, indicating possible therapeutic applications in pain management and inflammation reduction .

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results showed a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant activity of the compound using DPPH and ABTS radical scavenging methods. The results indicated that this compound exhibited significant scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Properties

IUPAC Name

5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9-6-10(2)11(3)14(7-9)18-8-12-4-5-13(19-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTSREUCCLNRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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